molecular formula C28H25N3O5 B2486620 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326849-52-8

2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2486620
CAS No.: 1326849-52-8
M. Wt: 483.524
InChI Key: LZNZFXXWZGVSHU-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at the 2-position with a 3,4-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. This hybrid structure combines aromatic, heterocyclic, and methoxy-rich substituents, which are common in bioactive molecules targeting enzymes or receptors associated with inflammation, cancer, or microbial infections .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-16-10-11-19(12-17(16)2)31-15-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-36-27)18-13-23(33-3)25(35-5)24(14-18)34-4/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNZFXXWZGVSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction, where the isoquinolinone core is alkylated with a dimethylbenzene derivative.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids.

    Coupling of the Trimethoxyphenyl Group: This step might involve a Suzuki coupling reaction, where the oxadiazole moiety is coupled with a trimethoxyphenyl boronic acid.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinolinone core.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the isoquinolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest in drug development:

Anticancer Activity

Several studies have indicated that this compound may possess anticancer properties. The presence of the oxadiazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. Research shows that derivatives containing oxadiazole groups often inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a variety of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

Preliminary studies suggest potential neuroprotective effects. The isoquinoline structure is known for its ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1: Anticancer Activity Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potency.
Study 2: Antimicrobial Efficacy Showed broad-spectrum antimicrobial activity with effective inhibition of bacterial growth in vitro.
Study 3: Neuropharmacological Effects Indicated potential for neuroprotection in models of oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivities:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Bioactivities
Target Compound Isoquinolin-1-one 3,4-Dimethylphenyl; 3,4,5-Trimethoxyphenyl Not Provided Not Provided Inferred: Anticancer, antimicrobial (from analogs)
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (1207035-43-5) Phthalazin-1-one 3-Methylphenyl; 3,4,5-Trimethoxyphenyl C₂₆H₂₂N₄O₅ 470.485 Not explicitly stated; phthalazinones often explored in kinase inhibition
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone 1,3,4-Oxadiazole 3,4-Dichlorophenyl; 3,4,5-Trimethoxyphenyl C₁₈H₁₅Cl₂N₃O₄ 408.23 Insecticidal, antibacterial
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]... () Triazole 4-Methoxyphenyl; phenyl Not Provided Not Provided Antifungal, antibiotic
Oxadiazon (Pesticide) 1,3,4-Oxadiazole Dichlorophenyl; isopropyl ether C₁₅H₁₈Cl₂N₂O₃ 345.22 Herbicidal

Key Observations

Core Structure Influence: The isoquinolin-1-one core in the target compound may confer distinct binding properties compared to phthalazin-1-one () or 1,3,4-oxadiazole (). 1,3,4-Oxadiazole derivatives (e.g., ) exhibit broad bioactivity, including pesticidal (oxadiazon) and antibacterial effects, likely due to their electron-deficient rings interacting with biological targets .

Substituent Effects: The 3,4,5-trimethoxyphenyl group, present in both the target compound and –7, enhances lipophilicity and may improve membrane permeability. Methoxy groups are also associated with tubulin binding in anticancer agents (e.g., combretastatin analogs) . 3,4-Dimethylphenyl (target) vs.

Bioactivity Trends :

  • Compounds with 3,4,5-trimethoxyphenyl-1,2,4-oxadiazole (target and ) show promise in antimicrobial and anticancer contexts, whereas triazole-containing analogs () emphasize antifungal activity .
  • The absence of chlorine substituents in the target compound (cf. ’s dichlorophenyl) might reduce toxicity compared to chlorinated analogs, which are common in agrochemicals .

Biological Activity

Molecular Formula and Structure

  • Molecular Formula : C24H25N5O3
  • Molecular Weight : 425.49 g/mol
  • CAS Number : Not specified in the search results.

The structure features multiple functional groups, including an isoquinolinone core and oxadiazole moieties, which are known to influence biological activity.

Antipsychotic Properties

Research indicates that derivatives of oxadiazoles exhibit significant antipsychotic properties. For instance, compounds with similar structural features have shown high affinity for dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A) . The specific compound under discussion may also interact with these receptors, potentially offering therapeutic benefits in treating psychotic disorders.

Anticancer Activity

Compounds containing isoquinolinone structures have been studied for their anticancer properties. For example, related compounds demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed IC50 values indicating potent anticancer activity . The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation.

Antimicrobial Effects

The presence of methoxy groups in the structure is associated with enhanced antimicrobial activity. Compounds with similar substituents have displayed effectiveness against a range of bacterial strains . This suggests that the compound may possess potential as an antimicrobial agent.

Study 1: Antipsychotic Activity Evaluation

In a study evaluating a series of oxadiazole derivatives, one compound exhibited a Ki value of 14.8 nM for the D2 receptor, indicating strong binding affinity . This suggests that the compound may be effective in modulating dopaminergic pathways relevant to psychotic disorders.

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of structurally similar isoquinolinones. Compounds were tested against HCT116 colon cancer cells, revealing IC50 values lower than those of established chemotherapeutics like doxorubicin . The findings suggest that this class of compounds could be promising candidates for further development in cancer therapy.

Study 3: Antimicrobial Testing

Research on methoxy-substituted phenyl derivatives has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to penetrate bacterial membranes .

Summary Table of Biological Activities

Activity TypeRelated CompoundsKey Findings
AntipsychoticOxadiazole derivativesHigh affinity for D2 receptor (Ki = 14.8 nM)
AnticancerIsoquinolinone derivativesIC50 < 10 µM against HCT116 cells
AntimicrobialMethoxy-substituted phenyl derivativesEffective against various bacterial strains

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